molecular formula C24H16FN3O2 B2592421 3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901266-92-0

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2592421
CAS RN: 901266-92-0
M. Wt: 397.409
InChI Key: UMLOSCUALIPVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the family of pyrazoloquinoline derivatives, which have been reported to exhibit various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.

Scientific Research Applications

Organic Electronics and Conductive Polymers

Poly(3,4-ethylenedioxythiophene) (PEDT):

Catalysis

Tri(o-tolyl)phosphine:

These applications highlight the multifaceted nature of our compound, bridging the realms of materials science, electronics, and catalysis. Researchers continue to explore its potential, uncovering new uses and pushing the boundaries of scientific knowledge. 🌟

properties

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-14-2-8-17(9-3-14)28-24-18-10-21-22(30-13-29-21)11-20(18)26-12-19(24)23(27-28)15-4-6-16(25)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLOSCUALIPVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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